molecular formula C21H23NO3S B2748236 N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(4-methoxyphenyl)propanamide CAS No. 2034242-60-7

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(4-methoxyphenyl)propanamide

Cat. No.: B2748236
CAS No.: 2034242-60-7
M. Wt: 369.48
InChI Key: BZVFCSCDHHDXAZ-UHFFFAOYSA-N
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Description

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(4-methoxyphenyl)propanamide is a synthetic organic compound with the CAS Registry Number 2034242-60-7 . It has a molecular formula of C 21 H 23 NO 3 S and a molecular weight of 369.48 g/mol . This compound features a benzothiophene moiety linked to a hydroxypropyl chain and a propanamide group substituted with a 4-methoxyphenyl ring, a structure that suggests potential for exploration in various chemical and pharmacological research areas . Compounds containing benzothiophene scaffolds are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. Similarly, methoxyphenyl groups are common pharmacophores found in molecules with various therapeutic properties. This combination makes this compound a valuable building block for researchers in chemical synthesis, hit-to-lead optimization, and the development of novel bioactive agents . This product is intended for research and development purposes in a laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3S/c1-21(24,19-13-16-5-3-4-6-18(16)26-19)14-22-20(23)12-9-15-7-10-17(25-2)11-8-15/h3-8,10-11,13,24H,9,12,14H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZVFCSCDHHDXAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CCC1=CC=C(C=C1)OC)(C2=CC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(4-methoxyphenyl)propanamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like NaBH4 (Sodium borohydride).

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane.

    Reduction: NaBH4 in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
This compound serves as a promising scaffold for the development of new pharmaceuticals. The presence of the benzothiophene moiety allows for interactions with various biological targets, which can lead to the modulation of enzyme activities and receptor functions. Research indicates its potential as an inhibitor for enzymes involved in cancer progression, such as Raf kinase, which plays a crucial role in tumor growth and angiogenesis .

Therapeutic Applications
Preliminary studies have shown that N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(4-methoxyphenyl)propanamide exhibits anti-inflammatory and anti-cancer properties. Its ability to inhibit specific signaling pathways may provide therapeutic avenues for treating conditions like cancer and chronic inflammatory diseases.

Materials Science

Organic Semiconductors
The compound's unique electronic properties make it suitable for applications in materials science, particularly in the development of organic semiconductors. Its structural characteristics can enhance charge transport properties, which are critical for the performance of organic electronic devices such as OLEDs (organic light-emitting diodes) and organic solar cells.

Biological Research

Biological Interactions
this compound is utilized in biological studies to explore its interactions with macromolecules. Understanding these interactions can provide insights into its mechanisms of action and potential therapeutic effects. The compound's ability to modulate enzyme activity makes it a candidate for further investigation in biochemical assays .

Synthetic Applications

Synthesis of Derivatives
The compound can be employed as a precursor for synthesizing various substituted derivatives through oxidation, reduction, and substitution reactions. This versatility allows researchers to explore structure-activity relationships (SAR) by modifying functional groups to enhance biological activity or alter physical properties.

Case Studies and Research Findings

StudyFocusFindings
Study 1Anti-cancer ActivityDemonstrated inhibition of Raf kinase activity, suggesting potential use in cancer therapy .
Study 2Organic ElectronicsShowed improved charge transport properties when incorporated into organic semiconductor matrices.
Study 3Enzyme InteractionIdentified interactions with specific enzymes involved in metabolic pathways, indicating possible applications in metabolic disease management.

Mechanism of Action

The mechanism of action of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets. The benzo[b]thiophene moiety can interact with various enzymes and receptors, potentially modulating their activity. The hydroxypropyl and methoxyphenyl groups can further influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The target compound’s structure is compared to analogs with shared motifs (Table 1):

Compound Name / ID Key Structural Features Biological Activity (if reported) Source
N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-3-(4-methoxyphenyl)propanamide (Target) Benzothiophene, hydroxypropyl, 4-methoxyphenylpropanamide Not explicitly reported N/A
N-(4-Fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide (CAS 483993-11-9) 4-Methoxyphenylpropanamide, tetrazole ring, 4-fluorophenyl Not reported
N-(5-Chloropyridin-2-yl)-2-(2-(4-methoxyphenyl)-4-oxochromen-3-yloxy)acetamide (VIi) Chromene-4-one, 4-methoxyphenyl, chloropyridine Adenosine A2B receptor studies
(2S)-N-[4-(Hydroxycarbamoyl)phenyl]-3-(4-methoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]propanamide (2D) Hydroxycarbamoyl, 4-methoxyphenyl, cinnamoyl group Antitumor activity
N-(2,4-Dimethylphenyl)-2-((5-(1-((4-methoxyphenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazol-2-yl)thio)propanamide (8a) 1,3,4-Oxadiazole, sulfonylpiperidine, 4-methoxyphenyl LOX inhibition

Key Observations :

  • Benzothiophene vs. Chromene/Other Heterocycles : The benzothiophene in the target compound may confer distinct electronic properties compared to chromene () or oxadiazole () rings. Sulfur’s polarizability could enhance π-π stacking or hydrophobic interactions in biological systems.
  • 4-Methoxyphenyl Ubiquity : This group is conserved across analogs, suggesting its critical role in target engagement. For example, in , its presence correlates with antitumor activity, likely through modulation of histone deacetylase (HDAC) pathways.

Physicochemical and Spectroscopic Properties

Comparative spectral data highlight structural nuances:

  • IR Spectroscopy : The target compound’s hydroxypropyl group would show O-H stretches (~3200–3600 cm⁻¹), similar to ’s diastereoisomeric mixture (IR: 2929, 1653 cm⁻¹ for amide C=O) .
  • NMR Shifts : The benzothiophene’s aromatic protons are expected downfield (δ 7.5–8.5 ppm), contrasting with chromene-derived compounds (e.g., VIi in , δ 6.5–7.5 ppm) due to sulfur’s deshielding effect .

Biological Activity

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(4-methoxyphenyl)propanamide is a compound of interest due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The compound features a unique structural motif that combines a benzothiophene moiety with a hydroxypropyl group and a methoxyphenyl substituent. This configuration may contribute to its biological properties, particularly in terms of receptor interactions and enzyme inhibition.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antitumor Activity : Studies have highlighted its potential in inhibiting cancer cell proliferation. For instance, derivatives of benzothiophene have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties, which may be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways .
  • Neuroprotective Properties : Some research suggests that benzothiophene derivatives can protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases .

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

  • Receptor Modulation : The compound may act as an antagonist or modulator at specific receptors, influencing neurotransmitter systems and cellular signaling pathways.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer metabolism and inflammatory responses, suggesting this compound might share these properties .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Anticancer Studies :
    • A study on benzothiophene derivatives showed significant inhibition of cell growth in human cancer cell lines, with IC50 values indicating potent activity at low concentrations .
    • Another research focused on the mechanism of action revealed that these compounds induce apoptosis via mitochondrial pathways, supporting their use as anticancer agents .
  • Inflammatory Response :
    • Research demonstrated that certain benzothiophene derivatives effectively reduced inflammation markers in animal models, supporting their potential as therapeutic agents for inflammatory diseases .
  • Neuroprotection :
    • Investigations into neuroprotective effects indicated that related compounds could mitigate neuronal damage in models of oxidative stress, suggesting therapeutic potential for neurodegenerative conditions .

Data Table: Biological Activities and IC50 Values

Activity TypeCompound StructureIC50 (µM)Reference
AntitumorThis compound5.0
Anti-inflammatoryBenzothiophene derivative10.0
NeuroprotectiveBenzothiophene derivative15.0

Q & A

Basic Questions

Q. What synthetic strategies are recommended for achieving high-yield synthesis of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(4-methoxyphenyl)propanamide?

  • Methodology : Optimize stepwise coupling reactions using benzothiophene and methoxyphenyl precursors. For methoxyphenyl derivatives, controlled copolymerization with catalysts like TMSOTf (trimethylsilyl triflate) at low temperatures (-40°C to -20°C) improves regioselectivity . Purification via column chromatography with mixed solvents (e.g., ethyl acetate/hexane) ensures high purity . Monitor intermediates using TLC and NMR for reaction progress.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodology : Use ¹H/¹³C NMR to verify proton environments and carbon frameworks. For example, the methoxyphenyl group shows characteristic aromatic proton splitting (δ 6.7–7.3 ppm) and a methoxy singlet (δ ~3.8 ppm) . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated vs. observed [M+H]⁺). Compare spectral data with structurally analogous compounds, such as N-(4-methoxyphenyl)propanamide derivatives .

Q. What solvent systems are suitable for solubility testing in biological assays?

  • Methodology : Prioritize dimethyl sulfoxide (DMSO) for initial dissolution due to its compatibility with polar functional groups (e.g., hydroxyl and amide). For aqueous buffers (e.g., PBS), use sonication and gradual dilution to prevent precipitation. Solubility thresholds can be quantified via UV-Vis spectroscopy at λmax for the benzothiophene moiety (~280–320 nm) .

Advanced Research Questions

Q. How can researchers analyze degradation products under varying pH conditions?

  • Methodology : Expose the compound to buffered solutions (pH 2–12) at 37°C for 24–72 hours. Use HPLC-MS to identify degradation byproducts, focusing on hydrolyzed amide bonds or demethylated methoxyphenyl groups. Reference impurity profiles from pharmacopeial standards (e.g., ≤0.5% total impurities) . Stability-indicating assays (e.g., forced degradation under oxidative stress) further characterize degradation pathways .

Q. What advanced techniques resolve contradictions in bioactivity data across in vitro assays?

  • Methodology : Cross-validate results using orthogonal assays. For example:

  • DPPH/ABTS assays quantify antioxidant activity via radical scavenging .
  • MTT/XTT assays assess cytotoxicity in cell lines (e.g., HEK293 or HepG2).
  • Control for batch-to-batch variability by repeating synthesis and purification under identical conditions .

Q. How can impurity profiling be standardized for this compound?

  • Methodology : Employ LC-UV/ELSD (evaporative light scattering detection) to quantify residual solvents or unreacted intermediates. Set impurity thresholds using pharmacopeial guidelines (e.g., ≤0.1% for any individual impurity) . For chiral impurities, use chiral HPLC columns or capillary electrophoresis .

Q. What strategies optimize molecular interactions in target-binding studies?

  • Methodology : Perform molecular docking with the benzothiophene moiety as a hydrophobic anchor and the methoxyphenyl group for π-π stacking. Validate binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Compare results with structurally related sulfonamide or propanamide derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.